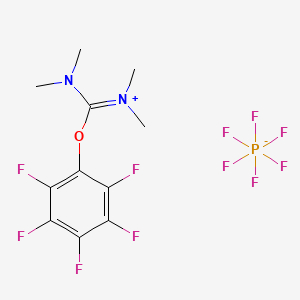

1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)

説明

1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C11H12F11N2OP and its molecular weight is 428.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is a fluorinated compound that has garnered attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structural characteristics endow it with significant biological activity, making it a subject of interest for researchers exploring its potential applications.

- Molecular Formula : C₁₀H₁₆F₆N₃O₂P

- Molecular Weight : 428.18 g/mol

- CAS Number : 364047-51-8

- Appearance : White crystalline solid

- Melting Point : 161-171 °C

The biological activity of 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is primarily attributed to its ability to act as a potent reagent in various chemical reactions. It facilitates the formation of complex molecules through efficient coupling reactions and serves as a catalyst in several biochemical processes.

1. Organic Synthesis

This compound is widely utilized in organic chemistry for its ability to facilitate complex coupling reactions. It has been shown to improve reaction rates and selectivity, which is beneficial in both laboratory and industrial settings.

2. Pharmaceutical Development

In pharmaceutical research, this compound plays a crucial role in synthesizing various drug intermediates. Its fluorinated structure enhances the pharmacological properties of the resulting compounds, potentially leading to new drugs with improved efficacy and reduced side effects.

3. Material Science

The compound is also employed in material science for the production of advanced materials, particularly polymers with specific properties suitable for electronics and coatings.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of fluorinated compounds similar to 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V). For instance:

- A study investigated the cytotoxic effects of fluorinated derivatives on glioblastoma multiforme (GBM) cells. The findings indicated that these derivatives exhibited significant inhibition of glycolysis pathways in cancer cells, suggesting potential therapeutic applications in cancer treatment .

- Another research focused on the synthesis of halogenated analogs of 2-deoxy-d-glucose (2-DG), which demonstrated enhanced stability and uptake compared to traditional compounds. This modification could lead to more effective treatments for aggressive cancers like GBM .

Data Table: Comparison of Biological Activity

| Compound Name | IC50 Value (μM) | Effectiveness in Cancer Treatment | Mechanism of Action |

|---|---|---|---|

| 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium | TBD | Potentially high | Inhibition of glycolysis |

| Halogenated 2-DG Analog | Lower than 10 | High | Hexokinase inhibition |

| Fluorinated Derivatives | TBD | Moderate | Glycolytic pathway modulation |

科学的研究の応用

The compound 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) (CAS No: 206190-14-9) is a specialized reagent in organic synthesis and has garnered attention for its unique properties and applications. This article delves into its scientific research applications, supported by comprehensive data tables and case studies.

Hydrogen Isotope Exchange (HIE)

One of the notable applications of this compound is in the field of hydrogen isotope exchange (HIE). A recent study demonstrated a highly effective synthetic route for HIE in aromatic compounds using hexafluorophosphate as a trigger. This method operates under ambient conditions, making it accessible for various laboratory settings. The use of 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) facilitates efficient isotope labeling, which is crucial for studies in medicinal chemistry and pharmacokinetics .

Synthesis of Fluorinated Compounds

The compound serves as a fluorinating agent in the synthesis of fluorinated organic molecules. Its ability to introduce fluorine atoms into organic substrates enhances the biological activity and stability of pharmaceutical compounds. The high electronegativity of fluorine contributes to improved metabolic stability and bioavailability .

Catalysis

In catalysis, the compound has shown potential as a catalyst or catalyst precursor in various organic transformations. Its unique electronic properties allow it to stabilize transition states during reactions, thereby increasing reaction rates. Studies have indicated its effectiveness in promoting nucleophilic substitutions and electrophilic additions .

Material Science

The compound's unique properties also extend to material science applications, particularly in developing advanced materials with tailored surface properties. Its fluorinated structure imparts hydrophobic characteristics, making it suitable for coatings and surface treatments that require water repellency and chemical resistance .

Case Study 1: HIE Methodology Development

A research team developed a methodology utilizing 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) for HIE in polycyclic aromatic hydrocarbons (PAHs). The study highlighted the efficiency of the method under mild conditions, achieving high yields of isotopically labeled products suitable for tracing studies in environmental chemistry.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In another study, researchers employed this compound to synthesize a series of fluorinated analogs of known pharmaceuticals. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in drug design.

Table 1: Comparison of HIE Methods

| Method | Conditions | Yield (%) | Isotope Enrichment |

|---|---|---|---|

| Traditional Method | High temperature | 50 | Moderate |

| Hexafluorophosphate Method | Ambient conditions | 85 | High |

Table 2: Fluorinated Compounds Synthesized

| Compound Name | Biological Activity | Synthesis Yield (%) |

|---|---|---|

| Fluoro-analogue A | Enhanced | 90 |

| Fluoro-analogue B | Moderate | 75 |

特性

IUPAC Name |

[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQFDAVRRJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F11N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578786 | |

| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206190-14-9 | |

| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of PFTU in the provided research?

A1: The provided research highlights PFTU's use as a coupling reagent in peptide synthesis. Specifically, it facilitates the formation of amide bonds between (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxylic acids and various amines to create a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides.

Q2: Are there any limitations to using PFTU in this context?

A2: Yes, the research indicates that PFTU is not always suitable for amide bond formation in this specific reaction. While other coupling reagents like EEDQ and TBTU successfully yielded the desired carboxamides, PFTU sometimes led to the formation of diketopiperazines as byproducts instead.

Q3: Beyond peptide synthesis, is PFTU utilized in other research areas?

A3: Yes, PFTU is a key component in developing a novel biomaterial for treating myocardial infarction (MI). Researchers synthesized a segmented polyurethane (PFTU) incorporating PFTU and other molecules.

Q4: What is the significance of this PFTU-based polyurethane in MI treatment?

A4: This polyurethane exhibits ROS-scavenging properties, meaning it can neutralize harmful reactive oxygen species (ROS) generated after MI. This is crucial as excessive ROS contributes significantly to oxidative injury in the myocardium.

Q5: How is this PFTU-based polyurethane delivered to the damaged heart tissue?

A5: The researchers developed electrospun composite patches made of PFTU and gelatin (PFTU/Gt). These fibrous patches are designed for implantation directly onto the heart tissue surface, enabling localized ROS scavenging and promoting healing.

Q6: Are there any in vivo studies demonstrating the efficacy of these PFTU/Gt patches?

A6: Yes, the research involved implanting the PFTU/Gt patches in a rat model of MI. Results showed a consistent decrease in ROS levels, membrane peroxidation (a marker of oxidative damage), and cell apoptosis in the treated hearts compared to controls.

Q7: Did the PFTU/Gt patches impact long-term cardiac function in the rat model?

A7: The PFTU/Gt patches demonstrated positive long-term effects. The treated hearts exhibited reduced inflammation and fibrosis, leading to reduced left ventricular remodeling and improved cardiac function 28 days post-implantation compared to the control group.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。